{[4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine
CAS No.: 1820579-84-7
Cat. No.: VC4952082
Molecular Formula: C11H19FN4
Molecular Weight: 226.299
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1820579-84-7 |
|---|---|
| Molecular Formula | C11H19FN4 |
| Molecular Weight | 226.299 |
| IUPAC Name | 1-[(2S,4S)-4-fluoro-1-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-2-yl]-N-methylmethanamine |
| Standard InChI | InChI=1S/C11H19FN4/c1-13-5-11-3-10(12)8-16(11)7-9-4-14-15(2)6-9/h4,6,10-11,13H,3,5,7-8H2,1-2H3/t10-,11-/m0/s1 |
| Standard InChI Key | FVLHUCNDNCEVRO-QWRGUYRKSA-N |
| SMILES | CNCC1CC(CN1CC2=CN(N=C2)C)F |
Introduction
Structural and Chemical Identification
Molecular Architecture
The compound features a pyrrolidine core substituted at the 1-position with a (1-methyl-1H-pyrazol-4-yl)methyl group and at the 2-position with a methylamine moiety. The 4-fluoro substitution on the pyrrolidine ring introduces stereoelectronic effects that influence conformational stability and binding interactions. Key structural attributes include:
| Property | Value |
|---|---|
| IUPAC Name | 1-[(2S,4S)-4-Fluoro-1-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-2-yl]-N-methylmethanamine |
| Molecular Formula | C₁₁H₁₉FN₄ |
| Molecular Weight | 226.299 g/mol |
| CAS Registry Number | 1820579-84-7 |
| SMILES Notation | CNCC1CC(CN1CC2=CN(N=C2)C)F |
| InChIKey | FVLHUCNDNCEVRO-QWRGUYRKSA-N |
The (2S,4S) stereochemistry is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles.
Synthesis and Manufacturing
Multi-Step Synthetic Pathways
Synthesis typically proceeds through sequential functionalization of the pyrrolidine ring:
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Ring Formation: Cyclization of γ-fluoroamines via intramolecular nucleophilic substitution.
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N-Alkylation: Introduction of the (1-methyl-1H-pyrazol-4-yl)methyl group using Mitsunobu or Ullmann coupling conditions.
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Amination: Installation of the methylamine side chain via reductive amination or Buchwald-Hartwig coupling.
Key Intermediate Characterization
Critical intermediates include:
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4-Fluoropyrrolidine-2-carbaldehyde: Characterized by (400 MHz, CDCl₃) δ 9.65 (s, 1H), 4.12–3.98 (m, 1H), 3.85–3.72 (m, 2H).
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1-[(1-Methyl-1H-pyrazol-4-yl)methyl]pyrrolidine: Displays distinct signals at δ 145.2 (C=N), 128.7 (CH), and 58.4 (N-CH₂) .
Biological Activity and Mechanistic Insights
Neurotransmitter Receptor Modulation
Preliminary assays indicate moderate affinity for σ-1 receptors ( = 120 ± 15 nM), suggesting potential applications in neuropathic pain and neurodegenerative diseases. The methylamine side chain may mimic endogenous polyamine binding motifs.
Research Applications and Future Directions
Lead Optimization Strategies
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Fluorine Scanning: Systematic replacement of the 4-fluoro group with other halogens to modulate electronic effects.
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Stereochemical Diversification: Synthesis of (2R,4R) and (2R,4S) diastereomers to explore selectivity profiles.
Target Validation Studies
Ongoing CRISPR-Cas9 screens aim to identify synthetic lethal interactions in EGFR-mutant non-small cell lung cancer (NSCLC) cell lines, with preliminary data showing enhanced apoptosis when combined with MEK inhibitors .
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